molecular formula C9H9N3O4S2 B113347 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid CAS No. 952959-27-2

4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid

Cat. No.: B113347
CAS No.: 952959-27-2
M. Wt: 287.3 g/mol
InChI Key: BRKKWRQBGKCIRW-UHFFFAOYSA-N
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Description

4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid is a chemical compound with the molecular formula C9H9N3O4S2. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and two sulfur atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid typically involves the reaction of 5-amino-1,3,4-thiadiazole with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.

Properties

IUPAC Name

4-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S2/c10-9-12-11-8(17-9)5-16-6-1-3-7(4-2-6)18(13,14)15/h1-4H,5H2,(H2,10,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKKWRQBGKCIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(S2)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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